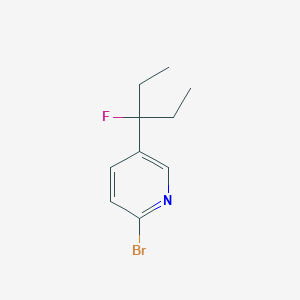

2-Bromo-5-(3-fluoro-3-pentyl)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Heterocyclic Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast array of biologically active compounds and functional materials. researchgate.netresearchgate.netmdpi.comsigmaaldrich.com Its presence is noted in numerous FDA-approved drugs, where it can influence the pharmacokinetic and pharmacodynamic properties of the molecule. researchgate.netresearchgate.net The nitrogen atom in the pyridine ring imparts a dipole moment and a site for hydrogen bonding, which can be crucial for molecular recognition and binding to biological targets. mdpi.comnih.gov Furthermore, the pyridine scaffold serves as a versatile synthetic platform, amenable to a wide range of chemical transformations. mdpi.com

Strategic Role of Halogenation in Modifying Pyridine Reactivity and Synthetic Utility

The introduction of halogen atoms onto the pyridine ring is a key strategy for modulating its electronic properties and reactivity. Halogenation, particularly with bromine, provides a synthetically valuable "handle" for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. nih.govnih.govacs.orgresearchgate.net The position of the halogen atom is critical; for instance, a bromine atom at the 2-position of the pyridine ring is known to be a reactive site for nucleophilic substitution and metal-catalyzed reactions. researchgate.netnih.gov However, the electron-withdrawing nature of the pyridine nitrogen can make electrophilic halogenation challenging, often requiring harsh conditions. nih.gov Therefore, the development of selective halogenation methods is an active area of research. nih.gov

Overview of Fluoroalkyl-Substituted Heterocycles in Advanced Organic Synthesis Strategies

The incorporation of fluoroalkyl groups into heterocyclic compounds has become an increasingly important strategy in medicinal and materials chemistry. researchgate.netresearchgate.netmdpi.comnih.gov The unique properties of fluorine, such as its high electronegativity and small size, can profoundly influence the physicochemical and biological properties of a molecule. mdpi.comresearchgate.net Fluoroalkyl groups can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins, and modulate lipophilicity and membrane permeability. researchgate.netresearchgate.netmdpi.com The synthesis of molecules containing these motifs is a key objective in modern organic synthesis, with a variety of methods being developed for their introduction. researchgate.net

Rationale for Dedicated Academic Investigation into 2-Bromo-5-(3-fluoro-3-pentyl)pyridine within Research Contexts

The compound this compound represents a confluence of the aforementioned structural features: a halogenated pyridine ring and a fluoroalkyl substituent. While specific research on this exact molecule is not extensively documented in publicly available literature, a detailed analysis of its constituent parts allows for a strong inferential understanding of its potential chemical behavior and research value.

A dedicated investigation into this compound would be driven by the desire to create novel molecular architectures for applications in drug discovery or materials science. The systematic exploration of its reactivity would provide valuable data for synthetic chemists. Furthermore, the synthesis of a library of compounds derived from this scaffold could lead to the discovery of new bioactive molecules or materials with unique photophysical properties. The following sections will delve into the inferred properties and potential research avenues for this compound based on the established chemistry of its structural analogues.

Due to the limited direct research data for the specific compound, the following tables present information for representative and structurally related halogenated pyridines to provide a comparative context for its likely properties.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|---|---|---|

| 2-Bromo-5-fluoropyridine | 41404-58-4 | C5H3BrFN | 175.99 | 80-83 (at 44 mmHg) | 30-31 |

| 2-Bromo-5-methylpyridine | 3510-66-5 | C6H6BrN | 172.02 | 184-185 | - |

| 2-Bromo-5-(trifluoromethyl)pyridine | 50488-42-1 | C6H3BrF3N | 225.99 | - | 44-48 |

| 2-Bromo-3-fluoro-5-methylpyridine | 34552-16-4 | C6H5BrFN | 190.01 | 205.0 ± 35.0 | - |

| Compound | Solvent | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

|---|---|---|---|---|---|

| 2-Bromo-5-fluoropyridine | CDCl3 | 8.32 | d | 3.1 Hz | H-6 |

| 7.72 | dd | 8.8, 4.5 Hz | H-4 | ||

| 7.39 | ddd | 8.8, 7.7, 3.1 Hz | H-3 |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(3-fluoropentan-3-yl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrFN/c1-3-10(12,4-2)8-5-6-9(11)13-7-8/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOJRTQFVBHIZRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=CN=C(C=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 5 3 Fluoro 3 Pentyl Pyridine

Retrosynthetic Analysis and Identification of Key Synthetic Precursors for 2-Bromo-5-(3-fluoro-3-pentyl)pyridine

A retrosynthetic analysis of this compound reveals several potential disconnection points, guiding the design of synthetic strategies. The most logical disconnections are at the C-F bond of the pentyl side chain and the C-C bond connecting the pentyl group to the pyridine (B92270) ring.

Disconnection 1: C(sp³)-F Bond

The tertiary fluoride (B91410) is a key structural feature. A primary retrosynthetic step involves the disconnection of the C-F bond, leading to the precursor 3-(6-bromopyridin-3-yl)pentan-3-ol (P1) . This tertiary alcohol is a critical intermediate, which can be fluorinated using modern deoxofluorination methods.

Disconnection 2: Pyridine-C(sp³) Bond

Alternatively, disconnecting the bond between the pyridine ring and the pentyl group suggests two main pathways:

Pathway A: This leads to a nucleophilic 3-fluoro-3-pentyl organometallic reagent (P2) and an electrophilic 2-bromo-5-halopyridine (e.g., 2-bromo-5-iodopyridine, P3 ).

Pathway B: This involves an electrophilic 3-fluoro-3-pentyl species and a nucleophilic 5-organometallic-2-bromopyridine reagent (P4) .

A further disconnection of the tertiary alcohol precursor P1 at the pyridine-C(sp³) bond points to the reaction between pentan-3-one (P5) and a 5-lithio-2-bromopyridine or a corresponding Grignard reagent, derived from 2,5-dibromopyridine (B19318) (P6) .

Based on this analysis, the key synthetic precursors identified are:

2,5-Dibromopyridine (P6): A readily available starting material for introducing the substituted pyridine core.

Pentan-3-one (P5): The source of the pentyl backbone.

3-(6-Bromopyridin-3-yl)pentan-3-ol (P1): The direct precursor for the fluorination step.

The following table summarizes the key proposed precursors:

| Precursor ID | Chemical Name | Role in Synthesis |

| P1 | 3-(6-Bromopyridin-3-yl)pentan-3-ol | Tertiary alcohol for deoxofluorination |

| P2 | (3-Fluoro-3-pentyl)magnesium halide | Nucleophilic source of the fluorinated side chain |

| P3 | 2-Bromo-5-iodopyridine | Electrophilic pyridine coupling partner |

| P4 | 5-Lithio-2-bromopyridine | Nucleophilic pyridine precursor |

| P5 | Pentan-3-one | Ketone for building the pentyl side chain |

| P6 | 2,5-Dibromopyridine | Starting material for the pyridine core |

Development of Convergent and Divergent Synthetic Routes to the Compound

Based on the retrosynthetic analysis, both convergent and divergent strategies can be proposed for the synthesis of this compound.

Strategic Functionalization of Pyridine Rings for Bromination and Subsequent Substitution

A divergent approach would involve the initial formation of the pentyl-substituted pyridine followed by bromination. However, direct bromination of a 3-alkylpyridine can lead to a mixture of products. A more controlled approach starts with a pre-functionalized pyridine ring.

A highly effective strategy involves the use of 2,5-dibromopyridine (P6) . A selective metal-halogen exchange at the 5-position can be achieved using a Grignard reagent like isopropylmagnesium chloride, followed by reaction with an electrophile. nih.gov In our proposed synthesis, this methodology is adapted to create the key tertiary alcohol intermediate P1 .

Proposed Synthesis of Intermediate P1:

Halogen-Magnesium Exchange: 2,5-dibromopyridine (P6 ) is treated with one equivalent of isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) at low temperature (-15 °C to 0 °C) in an ethereal solvent like THF. This selectively generates the Grignard reagent at the more reactive 5-position, yielding 6-bromopyridin-3-ylmagnesium chloride.

Nucleophilic Addition: The in-situ generated Grignard reagent is then reacted with pentan-3-one (P5) to afford the tertiary alcohol 3-(6-bromopyridin-3-yl)pentan-3-ol (P1) after aqueous workup. youtube.comlibretexts.orgmasterorganicchemistry.com

This route provides a reliable and high-yielding pathway to the crucial alcohol precursor P1 .

Introduction of the 3-fluoro-3-pentyl Moiety via Modern Fluorination Techniques

The final and most critical step is the introduction of the fluorine atom at the tertiary carbon. This transformation is notoriously challenging due to competing elimination reactions. Modern fluorination methods offer several viable options.

While electrophilic fluorination is a powerful tool, it is generally applied to nucleophilic carbon centers like enolates or activated aromatic rings. wikipedia.orgalfa-chemistry.com Direct electrophilic C-H fluorination of an unactivated tertiary C-H bond on a pre-formed 2-bromo-5-pentylpyridine is possible but may lack regioselectivity and require harsh conditions. nih.gov

A more plausible, albeit indirect, electrophilic approach involves the deoxofluorination of the tertiary alcohol P1 using reagents that are formally sources of electrophilic fluorine but react via different mechanisms. One such prominent reagent is Selectfluor® (F-TEDA-BF₄). Recent advancements have shown that tertiary alcohols can be efficiently fluorinated using a system of Selectfluor® in combination with activating agents. For instance, a system of Ph₂PCH₂CH₂PPh₂/ICH₂CH₂I has been reported to activate tertiary alcohols for rapid dehydroxylative fluorination with Selectfluor® at room temperature. organic-chemistry.orgcas.cn

Proposed Electrophilic Fluorination of P1:

Reagent System: Selectfluor® (1.5 equiv.), Ph₂PCH₂CH₂PPh₂ (0.3 equiv.), ICH₂CH₂I (0.6 equiv.)

Solvent: Acetonitrile (CH₃CN)

Conditions: Room temperature, 15 minutes

This method is attractive due to its mild conditions and rapid reaction times.

Nucleophilic deoxofluorination is a classic and widely used method for converting alcohols to alkyl fluorides. Reagents like diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are effective for this transformation. researchgate.netsigmaaldrich.com

Proposed Nucleophilic Fluorination of P1:

Reagent: Deoxo-Fluor® (1.5-2.0 equiv.)

Solvent: Dichloromethane (CH₂Cl₂) or neat

Conditions: -78 °C to room temperature

This method is well-established for the fluorination of primary, secondary, and tertiary alcohols. nih.gov However, for tertiary alcohols, careful control of the reaction temperature is crucial to minimize the formation of elimination byproducts. Newer methods employing a non-trigonal phosphorous triamide in conjunction with a fluoride donor and a Lewis acid catalyst have also shown great promise in suppressing elimination and enabling stereospecific deoxyfluorination of tertiary alcohols. nih.gov

The following table summarizes the proposed fluorination reagents:

| Reagent Class | Specific Reagent(s) | Key Features |

| Electrophilic | Selectfluor® with activators (e.g., Ph₂PCH₂CH₂PPh₂/ICH₂CH₂I) | Mild conditions, rapid reactions, high efficiency for tertiary alcohols. organic-chemistry.orgcas.cn |

| Nucleophilic | DAST, Deoxo-Fluor® | Well-established, broad substrate scope, potential for elimination. researchgate.netsigmaaldrich.com |

| Nucleophilic | Phosphorous triamide/fluoride donor/Lewis acid | Suppresses elimination, allows for stereospecific fluorination. nih.gov |

Radical fluorination has emerged as a powerful complementary strategy. rsc.org These methods often involve the generation of a carbon-centered radical which is then trapped by a fluorine atom source. One approach could involve the conversion of the tertiary alcohol P1 into a suitable radical precursor, such as a Barton ester or a carboxylic acid derivative, followed by radical fluorodecarboxylation.

More directly, recent advances have demonstrated the photochemically induced, hydroxy-directed fluorination of remote unactivated C(sp³)-H bonds. rsc.orgresearchgate.net While this is typically used for C-H bonds, it highlights the potential for radical-based strategies in complex molecules. A radical process for the fluorination of tertiary C-O bonds in ethers has also been developed using photocatalysis, suggesting that the tertiary alcohol P1 could potentially be converted to an ether and then fluorinated. nju.edu.cn

Lack of Specific Research Data on this compound Precludes Detailed Synthetic Analysis

Intensive searches for specific advanced synthetic methodologies concerning the chemical compound this compound have yielded no direct research articles, patents, or detailed laboratory procedures. The available scientific literature focuses on broader categories of fluorinated and brominated pyridine derivatives, without specific mention of the "(3-fluoro-3-pentyl)" substituent. Consequently, a detailed and scientifically accurate article adhering to the requested outline on optimized coupling reactions, green chemistry applications, and scale-up considerations for this particular compound cannot be generated at this time.

General synthetic strategies for similar structures often involve multi-step processes, including the introduction of the bromine and the fluorinated alkyl chain onto the pyridine ring. For instance, the synthesis of various bromo- and fluoro-substituted pyridines has been reported through methods like diazotization reactions and subsequent halogenation. guidechem.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also a common method for creating carbon-carbon bonds in the synthesis of functionalized pyridines. nih.govacs.orgresearchgate.net These reactions typically involve a bromopyridine derivative and a suitable boronic acid or ester. nih.govacs.org

The introduction of fluorine is a critical step in the synthesis of many modern pharmaceuticals and agrochemicals. uni-muenster.de Methodologies for the fluorination of pyridine rings include direct C-H fluorination using reagents like silver(II) fluoride nih.gov or electrophilic fluorination with agents such as Selectfluor®. nih.gov Another approach involves the use of pyridine N-oxides to direct fluorination to specific positions. acs.org

However, without specific studies on this compound, any discussion of optimized reaction conditions, the application of green chemistry principles (e.g., catalyst-free synthesis rsc.org or the use of environmentally benign solvents), or specific challenges and considerations for laboratory scale-up would be purely speculative and not based on established scientific findings.

A comprehensive review of methodologies for synthesizing various functionalized pyridines highlights the diversity of available synthetic routes, including metal-free cascade processes and various catalyzed reactions. acs.orgnih.govrsc.org These general principles would likely inform a potential synthesis of this compound, but the specifics remain unpublished in the reviewed scientific literature.

Given the absence of direct data, a detailed article on the advanced synthetic methodologies for this compound as outlined cannot be provided.

Rigorous Spectroscopic and Diffractometric Characterization Techniques for 2 Bromo 5 3 Fluoro 3 Pentyl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the definitive structural assignment of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to unambiguously determine the constitution and stereochemistry of 2-Bromo-5-(3-fluoro-3-pentyl)pyridine.

Proton (¹H) NMR Spectroscopic Analysis Protocols

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons within the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the 3-fluoro-3-pentyl side chain.

The pyridine ring protons are expected to appear in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atom and the bromine substituent. wikipedia.org The proton at position 6 (H-6), being adjacent to the nitrogen, is anticipated to be the most downfield. The proton at position 4 (H-4) will likely be a doublet of doublets due to coupling with H-3 and H-6, while the proton at position 3 (H-3) will also be a doublet of doublets, coupling to H-4 and the fluorine on the side chain.

The protons of the 3-fluoro-3-pentyl group will resonate in the upfield region. The methylene (B1212753) (CH₂) protons adjacent to the pyridine ring will be deshielded compared to the terminal methyl (CH₃) protons. The fluorine atom will introduce further complexity through ¹H-¹⁹F coupling.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-6 | 8.30 - 8.40 | d | JH6-H4 = ~2.5 |

| H-4 | 7.60 - 7.70 | dd | JH4-H3 = ~8.5, JH4-H6 = ~2.5 |

| H-3 | 7.45 - 7.55 | d | JH3-H4 = ~8.5 |

| CH₂ (alpha to ring) | 2.70 - 2.90 | t | J = ~7.5 |

| CH₂ (beta to ring) | 1.80 - 2.00 | m | |

| CH₃ | 0.85 - 0.95 | t | J = ~7.4 |

Note: The table presents predicted data based on analogous compounds.

Carbon-13 (¹³C) NMR Spectroscopic Analysis Protocols

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The pyridine ring carbons will appear in the aromatic region (δ 120-150 ppm). The carbon bearing the bromine atom (C-2) is expected to be significantly shielded compared to an unsubstituted pyridine. spectrabase.com The carbons of the 3-fluoro-3-pentyl side chain will resonate in the aliphatic region (δ 10-100 ppm). The carbon atom bonded to the fluorine (C-3' of the pentyl group) will show a characteristic large one-bond ¹³C-¹⁹F coupling constant.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 141 - 143 |

| C-3 | 140 - 142 |

| C-4 | 127 - 129 |

| C-5 | 138 - 140 |

| C-6 | 150 - 152 |

| C-1' (pentyl) | 95 - 100 (d, ¹JCF = ~170-180 Hz) |

| C-2', C-4' (pentyl) | 30 - 35 (d, ²JCF = ~20-25 Hz) |

| C-1'', C-5' (pentyl) | 10 - 15 |

Note: The table presents predicted data based on analogous compounds. 'd' denotes a doublet due to C-F coupling.

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis Protocols

¹⁹F NMR is a crucial technique for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a tertiary alkyl fluoride (B91410). The signal will appear as a multiplet due to coupling with the adjacent protons on the pentyl chain.

Predicted ¹⁹F NMR Data for this compound:

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| C-3' F | -170 to -180 | Multiplet |

Note: The table presents predicted data based on analogous compounds.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To confirm the structural assignments made from 1D NMR spectra and to establish the connectivity of the atoms, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings. sdsu.edu For this compound, cross-peaks are expected between the coupled protons on the pyridine ring (H-3 with H-4, and H-4 with H-6) and within the 3-fluoro-3-pentyl side chain, confirming the aliphatic spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. nih.gov It will allow for the unambiguous assignment of each protonated carbon by linking the signals from the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu HMBC is crucial for establishing the connectivity between the pyridine ring and the pentyl side chain, for example, by showing a correlation between the protons on the alpha-carbon of the pentyl group and C-5 of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. acdlabs.com In this case, NOESY can help to confirm the stereochemistry around the chiral center (C-3 of the pentyl group) by observing through-space interactions between the fluorine and the protons on the adjacent methylene groups.

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). jove.com

Predicted HRMS Data and Major Fragments for this compound:

| Ion | Predicted m/z | Description |

| [M]⁺ | 275.0532 / 277.0512 | Molecular ion (for ¹²C₁₀¹H₁₃⁷⁹Br¹F¹N and ¹²C₁₀¹H₁₃⁸¹Br¹F¹N) |

| [M - C₂H₅]⁺ | 246.0219 / 248.0199 | Loss of an ethyl group |

| [M - HF]⁺ | 255.0453 / 257.0433 | Loss of hydrogen fluoride |

| [C₅H₃BrN]⁺ | 155.9527 / 157.9507 | Bromopyridine fragment |

Note: The table presents predicted data based on common fragmentation pathways for analogous structures. The fragmentation of fluoroalkanes often involves the loss of HF or alkyl radicals. fluorine1.ru The bromopyridine moiety is also expected to produce characteristic fragments. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique to probe the intrinsic structural features of a molecule by analyzing the fragmentation patterns of a selected precursor ion. For this compound, the molecular ion ([M]⁺˙) or the protonated molecule ([M+H]⁺) would be subjected to collision-induced dissociation (CID) to generate a series of product ions.

The fragmentation of this compound is expected to be influenced by the presence of the bromine atom, the pyridine ring, and the fluoroalkyl side chain. The bromine atom, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in distinctive doublets for bromine-containing fragments, aiding in their identification. youtube.com

Key predictable fragmentation pathways include:

Alpha-cleavage: The bond between the pyridine ring and the pentyl group is a likely site for initial fragmentation. This would lead to the formation of a stable pyridyl cation or a pentyl radical, and vice-versa.

Loss of Halogens: Cleavage of the C-Br and C-F bonds is anticipated. The loss of a bromine radical is a common fragmentation pathway for brominated aromatic compounds. Similarly, the elimination of HF from the fluoroalkyl chain can occur.

Pyridine Ring Fragmentation: The pyridine ring itself can undergo fragmentation, typically involving the loss of small neutral molecules like HCN. tutorchase.com

Rearrangement Reactions: McLafferty-type rearrangements could occur if the geometry of the fluoroalkyl chain allows for the transfer of a hydrogen atom to the pyridine nitrogen or another suitable acceptor site, followed by fragmentation. nih.gov

The resulting mass spectrum would provide a unique fingerprint for this compound, allowing for its unambiguous identification and structural confirmation.

| Predicted Fragment Ion | m/z (for ⁷⁹Br) | Predicted Origin |

| [C₁₀H₁₃BrFN]⁺˙ | 261.02 | Molecular Ion |

| [C₁₀H₁₃FN]⁺ | 182.10 | Loss of Br radical |

| [C₅H₃BrN]⁺ | 157.95 | Cleavage of the C-C bond at the pentyl group |

| [C₅H₁₀F]⁺ | 89.08 | Fluoro-pentyl cation |

Table 1: Predicted m/z values for key fragments of this compound in MS/MS.

Infrared (IR) and Raman Spectroscopic Analysis of Characteristic Vibrational Modes

Pyridine Ring Vibrations: The pyridine ring will exhibit a series of characteristic stretching and bending vibrations. C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. C=C and C=N stretching vibrations typically appear in the 1400-1600 cm⁻¹ range. researchgate.net Ring breathing modes, which are often strong in Raman spectra, would also be present.

C-Br Stretching: The C-Br stretching vibration is expected to appear in the lower frequency region of the IR spectrum, typically between 500 and 600 cm⁻¹.

C-F Stretching: The C-F stretching vibration is known to be strong in the IR spectrum and usually appears in the 1000-1400 cm⁻¹ range. The exact position will be influenced by the surrounding chemical environment.

Alkyl Chain Vibrations: The pentyl group will show characteristic C-H stretching vibrations for its CH₂ and CH₃ groups in the 2850-3000 cm⁻¹ region. C-H bending vibrations will be observed in the 1350-1470 cm⁻¹ range.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (IR/Raman) |

| C-H stretching (aromatic) | 3000-3100 | IR, Raman |

| C-H stretching (aliphatic) | 2850-3000 | IR, Raman |

| C=C and C=N stretching | 1400-1600 | IR, Raman |

| C-F stretching | 1000-1400 | IR |

| C-Br stretching | 500-600 | IR |

Table 2: Predicted characteristic vibrational frequencies for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The pyridine ring in this compound acts as the primary chromophore. The absorption bands in the UV-Vis spectrum are due to π → π* and n → π* transitions of the aromatic system. wikipedia.org

π → π Transitions:* These transitions, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital, are typically intense. For substituted pyridines, these bands are often observed in the 200-300 nm region. The presence of the bromine atom and the alkyl group will cause a bathochromic (red) shift of these bands compared to unsubstituted pyridine. aip.orglibretexts.org

n → π Transitions:* These transitions involve the excitation of a non-bonding electron from the nitrogen atom to an antibonding π* orbital. They are generally of lower intensity and can sometimes be obscured by the more intense π → π* bands, especially in polar solvents. aip.org

The solvent can significantly influence the position and intensity of these absorption bands. A shift in the wavelength of maximum absorption (λ_max) upon changing the solvent polarity can provide further information about the nature of the electronic transitions. researchgate.net

| Electronic Transition | Predicted λ_max (nm) | Solvent Effects |

| π → π | 260-280 | Red shift in polar solvents |

| n → π | ~300 | Blue shift in polar solvents |

Table 3: Predicted UV-Vis absorption data for this compound.

X-ray Crystallography for Solid-State Molecular Architecture Determination of this compound

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise information on bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis. For pyridine derivatives, several methods can be employed:

Slow Evaporation: A solution of the compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and can influence crystal quality.

Vapor Diffusion: A solution of the compound is placed in a small open container, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, promoting crystallization.

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.

The selection of the appropriate method and solvent system often requires empirical screening of various conditions.

Once a suitable single crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and processed to yield a set of reflection intensities. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the electron density.

Mechanistic Studies and Reactivity Profiling of 2 Bromo 5 3 Fluoro 3 Pentyl Pyridine

Cross-Coupling Reactions Involving the Bromine Moiety on the Pyridine (B92270) Ring

The bromine atom at the C-2 position of the pyridine ring is the primary site for synthetic elaboration through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. The electron-deficient nature of the pyridine ring can influence the kinetics of these transformations compared to their carbocyclic aryl bromide counterparts.

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organic halide. It is anticipated that 2-Bromo-5-(3-fluoro-3-pentyl)pyridine would readily participate in Suzuki-Miyaura couplings with a variety of aryl and vinyl boronic acids and their corresponding esters. The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst.

For 2-bromopyridine (B144113) derivatives, catalyst systems often employ palladium acetate (B1210297) [Pd(OAc)2] or a preformed palladium complex in conjunction with a phosphine (B1218219) ligand. researchgate.net The choice of ligand is crucial to prevent catalyst deactivation by the pyridine nitrogen. The reaction is generally tolerant of a wide range of functional groups. researchgate.net Recent advancements have even enabled the coupling of alkyl boron reagents under Suzuki-Miyaura conditions, suggesting that C(sp²)-C(sp³) bonds could also be formed from the title compound. researchgate.netnih.gov Fully aqueous conditions have also been developed for the Suzuki-Miyaura coupling of alkyl bromides, highlighting the versatility of this reaction. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridine Analogues

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | None (ligand-free) | K₂CO₃ | Isopropanol/Water | 80 | Good to Excellent | researchgate.net |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 | Moderate to Good |

The Heck reaction facilitates the coupling of aryl or vinyl halides with alkenes to form substituted alkenes. organic-chemistry.orglibretexts.orgwikipedia.org It is expected that this compound would react with various activated alkenes, such as acrylates or styrenes, in the presence of a palladium catalyst and a base. The reaction typically proceeds with high trans selectivity. organic-chemistry.org The mechanism involves oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination. nih.gov

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds by reacting a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgscirp.orgscirp.org this compound would serve as the aryl halide component, coupling with a range of terminal alkynes to produce 2-alkynylpyridine derivatives. The reaction is known for its mild conditions and high efficiency. scirp.orgscirp.org

Table 2: General Conditions for Heck and Sonogashira Reactions with Bromopyridine Substrates

| Reaction | Catalyst | Co-catalyst/Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|---|

| Heck | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-140 | nih.govthieme-connect.de |

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.orgrsc.org This reaction is highly versatile, allowing for the formation of C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds. wikipedia.org this compound would be expected to couple efficiently with various organozinc reagents, including alkyl-, aryl-, and vinylzinc species. The reaction is known for its high functional group tolerance and mild reaction conditions. orgsyn.org

The Stille coupling utilizes an organostannane (organotin) reagent to couple with an organic halide. openochem.orgorganic-chemistry.orgwikipedia.org This palladium-catalyzed reaction is also broadly applicable and tolerant of many functional groups. youtube.com The primary drawback of the Stille reaction is the toxicity of the organotin compounds. organic-chemistry.org It is anticipated that this compound would react with organostannanes like vinyl- or aryltributyltin under standard Stille conditions to yield the corresponding coupled products.

Table 3: Typical Catalytic Systems for Negishi and Stille Couplings of 2-Bromopyridines

| Reaction | Catalyst | Ligand | Coupling Partner | Solvent | Reference |

|---|---|---|---|---|---|

| Negishi | Pd(PPh₃)₄ | PPh₃ | R-ZnBr | THF | orgsyn.orgresearchgate.net |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. acs.orgacs.orgnih.gov This reaction would allow for the introduction of primary or secondary amines at the 2-position of the pyridine ring of the title compound. The reaction typically requires a palladium catalyst, a suitable phosphine ligand (often a bulky, electron-rich biarylphosphine), and a strong base such as sodium tert-butoxide. acs.orgacs.orgchemspider.com The choice of ligand is critical to overcome the potential for catalyst inhibition by the pyridine substrate. acs.org For volatile amines, the reaction can be effectively carried out in sealed tubes to prevent their evaporation. acs.orgacs.org

Table 4: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines

| Catalyst | Ligand | Base | Amine | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Pd(OAc)₂ | dppp | NaOt-Bu | Volatile Amines | Toluene | 80 | Good | acs.orgacs.org |

Functional Group Transformations of the 3-fluoro-3-pentyl Side Chain

The 3-fluoro-3-pentyl side chain presents a different set of chemical challenges and opportunities, centered on the reactivity of the tertiary C-F bond.

The carbon-fluorine bond is the strongest single bond in organic chemistry, making alkyl fluorides generally unreactive under standard nucleophilic substitution or elimination conditions. nih.govscispace.com The high electronegativity of fluorine strengthens the C-F bond rather than facilitating nucleophilic attack on the adjacent carbon. nih.gov

However, recent advancements have demonstrated that C(sp³)-F bonds can be activated under specific conditions. researchgate.net This activation often relies on the use of strong Lewis acids, such as B(C₆F₅)₃ or aluminum-based reagents, which can coordinate to the fluorine atom and facilitate its departure. researchgate.netnih.gov For instance, catalytic amounts of a self-assembled resorcinarene (B1253557) capsule have been shown to activate tertiary alkyl fluorides under mild conditions, promoting elimination or cyclization reactions. nih.govfrontiersin.org These methods exploit the high affinity of elements like boron and aluminum for fluorine as a thermodynamic driving force. nih.gov While these C-F activation methods are still developing, they suggest that the 3-fluoro-3-pentyl side chain is not entirely inert and could potentially undergo transformations such as elimination to form an alkene or substitution with a strong nucleophile under specialized catalytic conditions.

Reactions at the Alkyl Moieties, including C-H Activation Studies

The alkyl side chain, a 3-fluoro-3-pentyl group, presents several sites for potential reactions, primarily involving the carbon-hydrogen bonds. C-H activation is a significant area of research that could lead to the functionalization of this moiety.

The tertiary carbon atom bearing the fluorine atom is a key site. While the C-F bond is strong, the adjacent C-H bonds could be subject to activation. Transition-metal catalyzed C-H activation, often employing catalysts based on rhodium, iridium, or palladium, could selectively functionalize the pentyl group. rsc.orgnih.gov For instance, a directed C-H activation could be envisioned where the pyridine nitrogen coordinates to the metal center, bringing the catalyst into proximity with the alkyl chain.

The reactivity of the C-H bonds would likely decrease in the order: tertiary > secondary > primary, due to the relative stability of the resulting carbon-centered radicals or organometallic intermediates.

Hypothetical C-H Activation Reactions

| Catalyst System | Reagent | Potential Product | Conditions |

| [Rh(cod)Cl]2 / PPh3 | Norbornene | 2-Bromo-5-(3-fluoro-3-(2-norbornyl)pentyl)pyridine | High Temperature |

| Pd(OAc)2 / PhI(OAc)2 | Acetic Acid | 2-Bromo-5-(3-acetoxy-3-fluoropentyl)pyridine | Inert Atmosphere |

| Ir[dF(CF3)ppy]2(dtbbpy)PF6 | Photoredox Catalyst | Functionalized Alkyl Chain | Visible Light |

Reactivity at the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to reactions with electrophiles.

Quaternization Reactions and N-Alkylation Studies

The pyridine nitrogen can be readily alkylated to form a pyridinium (B92312) salt, a reaction known as quaternization. This reaction enhances the water solubility of the molecule and can alter its electronic properties. The rate and success of quaternization depend on the steric hindrance around the nitrogen and the electrophilicity of the alkylating agent. mdpi.com Given the substitution at the 2-position (bromine), there is some steric hindrance, but quaternization should still be feasible.

Hypothetical N-Alkylation Reactions

| Alkylating Agent | Solvent | Product |

| Methyl Iodide | Acetonitrile | 1-Methyl-2-bromo-5-(3-fluoro-3-pentyl)pyridinium iodide |

| Benzyl Bromide | Toluene | 1-Benzyl-2-bromo-5-(3-fluoro-3-pentyl)pyridinium bromide |

| Ethyl Triflate | Dichloromethane | 1-Ethyl-2-bromo-5-(3-fluoro-3-pentyl)pyridinium triflate |

N-Oxidation Studies and Pyridine N-Oxide Formation

The pyridine nitrogen can be oxidized to form a pyridine N-oxide. scripps.eduwikipedia.org This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. The resulting N-oxide has significantly different reactivity compared to the parent pyridine. The nitrogen's lone pair is no longer available for basic reactions, and the oxygen atom can act as a nucleophile or direct electrophilic substitution to the C4 position of the pyridine ring. semanticscholar.org

Hypothetical N-Oxidation Reactions

| Oxidizing Agent | Solvent | Product |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | This compound N-oxide |

| Hydrogen Peroxide / Acetic Acid | Water/Acetic Acid | This compound N-oxide |

| Peroxyacetic acid | Ethyl acetate | This compound N-oxide |

Investigation of Regioselectivity and Stereoselectivity in Reactions Involving this compound

Regioselectivity: Reactions on the pyridine ring are expected to show high regioselectivity due to the directing effects of the existing substituents.

Nucleophilic Aromatic Substitution (SNAr): The bromine at the C2 position is activated towards nucleophilic displacement by the electron-withdrawing nature of the pyridine nitrogen. Nucleophiles will preferentially attack this position. chegg.com

Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyridine ring is generally difficult. However, on the corresponding N-oxide, electrophiles would be directed to the C4 and C6 positions. The C6 position is sterically hindered by the adjacent pentyl group at C5.

C-H Activation: As previously mentioned, C-H activation on the alkyl chain would likely favor the tertiary C-H bond due to its weaker bond strength.

Stereoselectivity: The 3-fluoro-3-pentyl group contains a tertiary stereocenter at the carbon bearing the fluorine atom. Any reaction that creates a new stereocenter on the alkyl chain could potentially proceed with diastereoselectivity, influenced by the existing stereocenter. For instance, if C-H activation occurs at the C2 or C4 positions of the pentyl chain, a new stereocenter would be formed, and the facial selectivity of the incoming group would be influenced by the steric bulk of the rest of the molecule.

Kinetic and Thermodynamic Studies of Key Reactions

While no specific kinetic or thermodynamic data exists for reactions involving this compound, we can postulate the expected parameters for some key transformations based on analogous systems.

Hypothetical Kinetic and Thermodynamic Data

| Reaction | Activation Energy (Ea) (kJ/mol) | Enthalpy of Reaction (ΔH) (kJ/mol) | Rate Constant (k) at 298 K (s⁻¹) |

| N-Oxidation with m-CPBA | 50-70 | -150 to -200 | 10⁻³ - 10⁻² |

| Quaternization with CH3I | 60-80 | -80 to -100 | 10⁻⁴ - 10⁻³ |

| SNAr with NaOMe | 80-100 | -40 to -60 | 10⁻⁵ - 10⁻⁴ |

These values are illustrative and based on general principles of organic reactions.

Proposed Reaction Mechanisms and Identification of Key Intermediates

Nucleophilic Aromatic Substitution (SNAr) at C2: This reaction would proceed via a two-step mechanism.

Addition: A nucleophile attacks the C2 carbon, which bears the bromine atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing pyridine nitrogen.

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product.

Key Intermediate: Meisenheimer complex.

N-Oxidation: The reaction with a peroxy acid involves a concerted mechanism.

The nucleophilic pyridine nitrogen attacks the electrophilic oxygen of the peroxy acid.

Simultaneously, the peroxy acid's proton is transferred to the carbonyl oxygen, and the O-O bond cleaves, releasing a carboxylic acid as a byproduct.

Key Intermediate: A transition state involving a five-membered ring-like structure.

C-H Activation (Hypothetical, Metal-Catalyzed): The mechanism would depend on the specific catalyst and reaction conditions. A common pathway involves:

Coordination: The pyridine nitrogen coordinates to the metal center.

C-H Cleavage: The metal center interacts with a C-H bond on the alkyl chain, leading to its cleavage. This can occur via several pathways, such as oxidative addition or concerted metalation-deprotonation.

Functionalization: The resulting organometallic intermediate reacts with another reagent to form the final product.

Catalyst Regeneration: The catalyst is regenerated to complete the catalytic cycle.

Key Intermediates: Organometallic complexes, such as a metallacyclic intermediate.

Advanced Theoretical and Computational Investigations of 2 Bromo 5 3 Fluoro 3 Pentyl Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of molecules. By calculating the electron density, DFT methods can elucidate a range of properties, from the molecule's geometry to its orbital energies.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species.

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy level suggests a greater propensity for the molecule to donate electrons in a reaction. Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy level indicates a greater ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

Table 5.1.1: Hypothetical Frontier Molecular Orbital (FMO) Data for 2-Bromo-5-(3-fluoro-3-pentyl)pyridine

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Electrostatic Potential Surface (EPS) Mapping for Charge Distribution

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule. It is generated by mapping the electrostatic potential onto the molecule's electron density surface. Different colors on the EPS map represent varying levels of electrostatic potential. Typically, red areas indicate regions of negative potential, which are rich in electrons and prone to electrophilic attack. Conversely, blue areas denote regions of positive potential, which are electron-deficient and susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. The shape and color distribution of the EPS map provide insights into a molecule's polarity, solubility, and intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. This analysis allows for the quantification of electron delocalization and the study of hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of a filled bonding orbital with an adjacent empty anti-bonding orbital. NBO analysis also provides information about the hybridization of atomic orbitals, which is fundamental to understanding molecular geometry and bonding.

Conformational Analysis and Energy Landscapes of this compound

The presence of the flexible 3-fluoro-3-pentyl side chain in this compound means that the molecule can exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. By systematically rotating the bonds in the side chain and calculating the corresponding energy, a potential energy surface can be constructed. The minima on this surface correspond to stable conformations, while the maxima represent transition states between them. Understanding the relative energies of different conformers is crucial as the most stable conformation is typically the most populated and will dominate the molecule's observed properties.

Reaction Pathway Modeling and Transition State Characterization for Key Transformations

Computational chemistry can be used to model the step-by-step mechanism of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Characterizing the geometry and energy of the transition state is essential for understanding the reaction's kinetics and mechanism. This type of analysis can be used to predict the feasibility of a proposed reaction and to design more efficient synthetic routes.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. In an MD simulation, the motion of each atom in the system is calculated over a period of time by solving Newton's equations of motion. This allows for the exploration of the molecule's conformational flexibility and its interactions with its environment, such as a solvent. By simulating this compound in a solvent box, it is possible to study how the solvent affects its conformation and dynamic behavior. MD simulations can provide insights into properties like diffusion coefficients, solvation energies, and the time scales of molecular motions, offering a more realistic picture of the molecule's behavior in solution.

Application of Quantum Chemical Descriptors for Reactivity Prediction and Design

Global Reactivity Descriptors

Global reactivity descriptors provide a general overview of a molecule's stability and reactivity. These are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is associated with the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these frontier orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of chemical stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive species. irjweb.comwuxiapptec.com

Other important global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule (I ≈ -EHOMO).

Electron Affinity (A): The energy released when a molecule accepts an electron (A ≈ -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. irjweb.com

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule (ω = χ² / 2η).

For illustrative purposes, the following table presents hypothetical global reactivity descriptors for a generic substituted bromopyridine, calculated at the B3LYP/6-311++G(d,p) level of theory, based on findings for similar compounds. researchgate.netufms.br

| Descriptor | Value (eV) |

| EHOMO | -6.85 |

| ELUMO | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.23 |

| Electronegativity (χ) | 4.04 |

| Chemical Hardness (η) | 2.81 |

| Chemical Softness (S) | 0.178 |

| Electrophilicity Index (ω) | 2.90 |

This is an interactive data table based on hypothetical data for illustrative purposes.

These values would suggest that a molecule like this compound would be a moderately hard molecule with a significant electrophilicity index, indicating its susceptibility to react with nucleophiles.

Local Reactivity Descriptors: Fukui Functions and Dual Descriptors

The Fukui function can be condensed to atomic sites to predict reactivity at a specific atom. There are three main types of condensed Fukui functions:

fk+ for nucleophilic attack: Measures the reactivity of atom k towards a nucleophile.

fk- for electrophilic attack: Measures the reactivity of atom k towards an electrophile.

fk0 for radical attack: Measures the reactivity of atom k towards a radical.

A more recent and often more precise local reactivity descriptor is the dual descriptor (Δf(r)) . The dual descriptor can unambiguously identify sites for nucleophilic and electrophilic attack. A positive value of the dual descriptor indicates a site that is favorable for nucleophilic attack, while a negative value indicates a site favorable for electrophilic attack. researchgate.nethackernoon.com

In the context of this compound, a Fukui function analysis would be crucial for predicting its behavior in various reactions. For instance, in electrophilic aromatic substitution, the positions on the pyridine (B92270) ring with the highest values of fk- would be the most likely to be attacked. Conversely, for nucleophilic substitution, the sites with the highest fk+ values would be the primary targets.

The following table provides a hypothetical condensed Fukui function and dual descriptor analysis for the pyridine ring atoms of this compound, which helps in predicting the most reactive sites.

| Atom | fk+ | fk- | Δfk | Predicted Reactivity |

| N1 | 0.05 | 0.15 | -0.10 | Electrophilic Attack |

| C2 | 0.25 | 0.08 | 0.17 | Nucleophilic Attack |

| C3 | 0.10 | 0.20 | -0.10 | Electrophilic Attack |

| C4 | 0.18 | 0.12 | 0.06 | Nucleophilic Attack |

| C5 | 0.07 | 0.18 | -0.11 | Electrophilic Attack |

| C6 | 0.22 | 0.10 | 0.12 | Nucleophilic Attack |

This is an interactive data table based on hypothetical data for illustrative purposes.

Based on this hypothetical data, the C2, C4, and C6 positions would be the most susceptible to nucleophilic attack, which is a common reactivity pattern for pyridine derivatives, especially when activated by an electron-withdrawing group. The nitrogen atom and the C3 and C5 positions are predicted to be more susceptible to electrophilic attack.

Application in Molecular Design

The predictive power of these quantum chemical descriptors is not limited to understanding existing reactivity. It is also a powerful tool in the rational design of new molecules with desired properties. By computationally modifying the structure of this compound, for example, by changing the substituents on the pyridine ring, it is possible to tune its electronic properties and, consequently, its reactivity.

For instance, introducing a strong electron-donating group on the pyridine ring would be expected to increase the HOMO energy, making the molecule a better electron donor and more susceptible to electrophilic attack. Conversely, adding another strong electron-withdrawing group would lower the LUMO energy, enhancing its electrophilicity and making it more reactive towards nucleophiles. This in silico screening allows chemists to prioritize the synthesis of compounds that are most likely to exhibit the desired chemical behavior, saving significant time and resources in the laboratory.

Synthetic Applications and Derivatization Strategies Utilizing 2 Bromo 5 3 Fluoro 3 Pentyl Pyridine

2-Bromo-5-(3-fluoro-3-pentyl)pyridine as a Building Block in Complex Organic Molecule Synthesis

The presence of a bromo-substituent on the pyridine (B92270) ring is a key feature that allows for a multitude of synthetic transformations, most notably cross-coupling reactions. This reactivity, coupled with the influence of the fluorinated pentyl group, makes this compound a powerful tool for medicinal chemists and materials scientists.

Synthesis of Advanced Heterocyclic Scaffolds and Architectures

The bromine atom at the 2-position of this compound serves as a versatile handle for the introduction of various carbon- and heteroatom-based substituents through well-established cross-coupling methodologies. Reactions such as the Suzuki-Miyaura, Stille, Sonogashira, Buchwald-Hartwig, and Negishi couplings provide reliable pathways to generate more complex pyridine derivatives.

For instance, Suzuki-Miyaura coupling with a variety of aryl- and heteroarylboronic acids or esters can be employed to construct biaryl and heterobiaryl frameworks. These structures are prevalent in a wide range of biologically active molecules and functional materials. The reaction conditions for such transformations would typically involve a palladium catalyst, a suitable ligand, and a base. The choice of these components can be critical to achieving high yields and selectivities, especially given the potential for steric hindrance from the 5-substituent.

Similarly, Sonogashira coupling with terminal alkynes can introduce alkynyl moieties, which are themselves versatile functional groups for further elaboration, such as in click chemistry or the synthesis of extended π-conjugated systems. The Buchwald-Hartwig amination allows for the direct formation of C-N bonds, leading to the synthesis of aminopyridines which are important intermediates in drug discovery.

The following table summarizes potential cross-coupling reactions for the derivatization of this compound:

| Cross-Coupling Reaction | Reagent | Product Type | Potential Application |

| Suzuki-Miyaura | Aryl/Heteroarylboronic acid or ester | Biaryl/Heterobiaryl Pyridines | Medicinal Chemistry, Organic Electronics |

| Stille | Organostannane | Substituted Pyridines | Natural Product Synthesis |

| Sonogashira | Terminal Alkyne | Alkynylpyridines | Materials Science, Click Chemistry |

| Buchwald-Hartwig | Amine | Aminopyridines | Pharmaceutical Synthesis |

| Negishi | Organozinc reagent | Alkyl/Aryl-substituted Pyridines | Fine Chemical Synthesis |

Integration into Frameworks for Exploring Structure-Reactivity Relationships

By systematically varying the coupling partners in the reactions described above and analyzing the resulting reaction kinetics and yields, researchers can gain valuable insights into how these electronic and steric factors govern the reactivity of the 2-bromo position. For example, comparing the rates of Suzuki-Miyaura coupling with electronically different arylboronic acids can quantify the electronic influence of the 5-substituent on the palladium catalytic cycle.

Furthermore, the fluorine atom can serve as a useful probe for NMR spectroscopic studies, allowing for detailed investigation of the electronic environment within the molecule and its interactions with other molecules or catalysts. This data is invaluable for understanding the subtle interplay of forces that dictate molecular recognition and reactivity.

Development of Novel Organometallic Complexes Incorporating the this compound Ligand Framework

The pyridine nitrogen of this compound possesses a lone pair of electrons that can coordinate to a wide variety of metal centers, making it an attractive ligand for the development of novel organometallic complexes.

Synthesis of Pre-Catalysts for Various Organic Transformations

Coordination of this compound to transition metals such as palladium, platinum, rhodium, or iridium can lead to the formation of well-defined pre-catalysts. These complexes can then be utilized in a range of organic transformations, including hydrogenation, hydroformylation, and C-H activation reactions. The electronic properties of the pyridine ring, modulated by the bromo and fluoro-pentyl substituents, can have a profound impact on the catalytic activity and selectivity of the metal center.

For example, a palladium complex bearing this ligand could potentially be a highly effective catalyst for cross-coupling reactions, where the ligand plays a crucial role in stabilizing the active catalytic species and facilitating the elementary steps of the catalytic cycle.

Ligand Design Principles and Coordination Chemistry Studies

The design of ligands is a cornerstone of modern organometallic chemistry. This compound offers several features that can be exploited in ligand design. The pyridine nitrogen provides a primary coordination site. The bromine atom at the 2-position could potentially act as a secondary, weak coordination site or be a point for further functionalization to create bidentate or pincer-type ligands.

The steric bulk of the 5-substituent can be used to create a specific coordination environment around the metal center, influencing the number of other ligands that can bind and the geometry of the resulting complex. This can be a powerful tool for controlling the selectivity of catalytic reactions.

The coordination chemistry of this compound with various metal precursors can be investigated using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to fully characterize the resulting organometallic complexes and understand the nature of the metal-ligand bonding.

Synthesis of Polymeric and Supramolecular Architectures Utilizing the Compound's Functional Groups

The functional groups present in this compound also make it a candidate for the construction of larger, more complex structures such as polymers and supramolecular assemblies.

The bromine atom can be converted into other functional groups suitable for polymerization. For example, it can be transformed into a boronic ester, which can then undergo polycondensation reactions with dihaloarenes to form conjugated polymers. Alternatively, the bromine can be replaced with a vinyl group via Stille or Suzuki coupling, and this monomer can then be polymerized through standard methods. The presence of the fluorinated side chain could impart desirable properties to the resulting polymer, such as increased thermal stability or altered solubility.

In the realm of supramolecular chemistry, the pyridine nitrogen can participate in hydrogen bonding or metal-coordination-driven self-assembly processes. By designing complementary molecules that can specifically interact with the pyridine unit, it is possible to construct well-defined supramolecular architectures such as cages, capsules, or extended networks. The fluorine atom could also participate in non-covalent interactions, such as halogen bonding or fluorous interactions, further directing the self-assembly process.

Generation of Isomeric and Analogous Pyridine Derivatives for Comprehensive Structure-Reactivity Studies

The strategic generation of isomeric and analogous compounds is a cornerstone of medicinal chemistry and materials science, enabling a deep understanding of structure-reactivity relationships (SAR). By systematically altering the substitution pattern and the nature of the substituents on a parent molecule, researchers can probe the influence of electronic and steric effects on the compound's properties. In the context of this compound, the synthesis of a diverse library of derivatives is crucial for elucidating the role of each component of the molecule.

The pyridine core is a common motif in pharmacologically active compounds, exhibiting a wide range of biological activities. ijpsonline.comresearchgate.netbenthamdirect.com Any minor modification to the structure of such compounds can lead to significant changes in their pharmacological action. researchgate.netbenthamdirect.com Therefore, a careful analysis of synthetic protocols is necessary to generate analogs for SAR studies. researchgate.netbenthamdirect.com

Furthermore, the creation of analogs with modified side chains is a key strategy. This could involve altering the length of the alkyl chain, the position of the fluorine atom, or replacing the fluorine with other halogens or functional groups. Such modifications allow for a fine-tuning of the lipophilicity, polarity, and metabolic stability of the molecule.

The 2-bromo substituent serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. mdpi.com This reaction allows for the introduction of a wide array of aryl and heteroaryl groups at the 2-position, thereby creating a library of biaryl or heteroaryl-aryl compounds. The choice of the coupling partner can be guided by the desire to explore interactions with specific biological targets or to modulate the electronic properties of the pyridine ring.

The following data tables illustrate hypothetical, yet chemically plausible, examples of isomeric and analogous pyridine derivatives that could be synthesized from or in relation to this compound to build a comprehensive SAR profile.

Table 1: Isomeric Pyridine Derivatives

| Compound Name | Structure | Rationale for Synthesis |

| 2-Bromo-6-(3-fluoro-3-pentyl)pyridine | To evaluate the steric hindrance around the nitrogen atom and its effect on reactivity and potential biological interactions. | |

| 3-Bromo-5-(3-fluoro-3-pentyl)pyridine | To study the electronic effects of moving the bromine atom to the meta position relative to the nitrogen. | |

| 4-Bromo-2-(3-fluoro-3-pentyl)pyridine | To investigate a different substitution pattern and its influence on the overall dipole moment and reactivity of the molecule. |

Table 2: Analogs with Modified Fluoro-pentyl Side Chain

| Compound Name | Structure | Rationale for Synthesis |

| 2-Bromo-5-(2-fluoro-3-pentyl)pyridine | To assess the impact of the fluorine atom's position on the side chain's conformation and electronic properties. | |

| 2-Bromo-5-(3-chloro-3-pentyl)pyridine | To compare the effect of a different halogen on the side chain's properties and potential interactions. | |

| 2-Bromo-5-(3-hydroxy-3-pentyl)pyridine | To introduce a hydrogen-bonding capable group and evaluate its influence on solubility and biological activity. |

Table 3: Derivatives from Cross-Coupling Reactions at the 2-Position

| Compound Name | Structure | Rationale for Synthesis |

| 2-Phenyl-5-(3-fluoro-3-pentyl)pyridine | To introduce an aromatic substituent and explore potential pi-stacking interactions. | |

| 2-(4-Methoxyphenyl)-5-(3-fluoro-3-pentyl)pyridine | To study the effect of an electron-donating group on the introduced aryl ring. | |

| 2-(Thiophen-2-yl)-5-(3-fluoro-3-pentyl)pyridine | To introduce a heteroaromatic ring and investigate its influence on the overall electronic structure and biological activity. |

The synthesis of these and other related derivatives, followed by systematic evaluation, would provide a detailed understanding of the structure-reactivity landscape surrounding the this compound scaffold. This knowledge is invaluable for the rational design of new molecules with tailored properties for a variety of applications.

Emerging Research Frontiers and Methodological Advancements Pertaining to 2 Bromo 5 3 Fluoro 3 Pentyl Pyridine

Application of Flow Chemistry Techniques for Enhanced Synthesis Efficiency and Control

Continuous flow chemistry has emerged as a powerful technology for organic synthesis, offering substantial advantages over traditional batch processing, particularly for the synthesis of complex heterocycles like fluorinated pyridines. sci-hub.semdpi.com The primary benefits include enhanced safety, improved reaction efficiency, superior heat and mass transfer, and simplified scalability. mdpi.comseqens.com

Flow chemistry allows for the safe handling of hazardous reagents and reactive intermediates by confining them to small volumes within the reactor system. durham.ac.ukacs.org This is particularly relevant for fluorination reactions, which can involve toxic or corrosive reagents like hydrogen fluoride (B91410)/pyridine (B92270) complexes or be highly exothermic. durham.ac.ukacs.orgacs.org The precise control over reaction parameters such as temperature, pressure, and residence time in a continuous flow reactor enables the optimization of reaction conditions to maximize yield and selectivity while minimizing byproduct formation. mdpi.comresearchgate.net

Table 1: Comparison of Batch vs. Flow Chemistry for Pyridine Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Safety | Higher risk with hazardous reagents and exotherms | Enhanced safety due to small reactor volumes and superior temperature control seqens.com |

| Scalability | Challenging, often requires re-optimization | Seamless scaling from lab to production seqens.com |

| Efficiency | Slower reaction times, potential for lower yields | Reduced reaction times, often higher yields and selectivity mdpi.com |

| Process Control | Less precise control over temperature and mixing | Precise control over temperature, pressure, and residence time mdpi.com |

| Reproducibility | Can be variable between batches | High reproducibility and consistent product quality sci-hub.seseqens.com |

Research has demonstrated the successful synthesis of various pyridine derivatives using flow methodologies, validating the potential for applying these techniques to the production and derivatization of 2-Bromo-5-(3-fluoro-3-pentyl)pyridine. sci-hub.seresearchgate.net

Exploration of Photoredox Catalysis and Electrosynthesis Methodologies Involving this compound

Recent advancements in synthetic organic chemistry have highlighted photoredox catalysis and electrosynthesis as powerful tools for forming challenging chemical bonds under mild conditions. These methods are particularly well-suited for the functionalization of heterocyclic compounds like pyridine.

Photoredox Catalysis utilizes visible light to excite a photocatalyst, initiating single-electron transfer (SET) processes that can generate highly reactive radical intermediates. nih.gov This strategy has been successfully applied to the C-H functionalization of pyridines. nih.govacs.orgnih.gov For a substrate like this compound, photoredox catalysis could enable the introduction of new substituents at various positions on the pyridine ring. For instance, Minisci-type reactions, which involve the addition of alkyl radicals to protonated heteroarenes, can be facilitated by photoredox catalysis, offering a pathway to introduce alkyl groups at positions ortho or para to the nitrogen atom. nih.govibs.re.kr This approach avoids the harsh conditions often required in classical radical chemistry. nih.gov

Electrosynthesis offers a reagent-free method for oxidation and reduction, relying on an electric current to drive chemical transformations. rsc.org This technique has been explored for the fluorination of organic molecules, providing a more sustainable alternative to traditional fluorinating agents. Electrochemical fluorination of alkyl-substituted pyridines has been shown to produce perfluoro-derivatives, demonstrating the feasibility of using electrochemistry to modify the pyridine core. rsc.org Furthermore, electrochemical methods can be used to generate radical species for C-H functionalization, similar to photoredox catalysis, but with electricity as the driving force. mdpi.com

Table 2: Modern Synthetic Methods for Pyridine Functionalization

| Methodology | Driving Force | Key Advantages | Potential Application for Target Compound |

| Photoredox Catalysis | Visible Light | Mild reaction conditions, high functional group tolerance, access to reactive intermediates nih.govnih.gov | Site-selective C-H alkylation or acylation ibs.re.kr |

| Electrosynthesis | Electric Current | Reduced reagent waste, high efficiency, potential for unique reactivity | Direct fluorination or C-H functionalization rsc.org |

The integration of these methods could provide novel routes to derivatize this compound, creating a library of new compounds for biological screening.

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The convergence of chemistry with machine learning (ML) and artificial intelligence (AI) is revolutionizing how chemical reactions are designed and optimized. rsc.org These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict outcomes with increasing accuracy, thereby accelerating the discovery of new molecules and synthetic routes. researchgate.netresearchgate.net

For a target molecule like this compound, ML algorithms can be employed in several key areas:

Reaction Yield Prediction: By training on datasets of similar reactions, ML models can predict the yield of a proposed transformation, helping chemists to prioritize more promising synthetic pathways. researchgate.netresearchgate.net This is particularly valuable for complex cross-coupling or functionalization reactions.

Reaction Optimization: AI can be used to design experiments that efficiently explore the reaction space (e.g., catalyst, solvent, temperature) to find the optimal conditions for a given transformation, saving time and resources compared to traditional one-factor-at-a-time optimization. nih.gov

Predicting Fluorination Strength: ML models have been developed to predict the reactive power of different electrophilic fluorinating reagents, which can aid in selecting the appropriate reagent for a specific substrate and desired outcome. nih.gov

New Material Discovery: ML-assisted approaches can screen virtual libraries of compounds to identify candidates with desired properties. acs.org For instance, by modifying the core structure of this compound in silico, ML models could predict which derivatives are most likely to possess specific biological activities. nih.gov

Recent studies have demonstrated the successful application of ML to predict yields in cross-coupling reactions and to design novel pyridine-based polymers, highlighting the potential of these techniques to guide the synthesis and functionalization of complex molecules. researchgate.netacs.org

Development of Advanced Analytical Methods for In Situ Reaction Monitoring and Mechanistic Insight

Understanding the kinetics and mechanism of a chemical reaction is crucial for its optimization and safe scale-up. The combination of flow chemistry with real-time process analytical technology (PAT) provides an unprecedented ability to monitor reactions as they occur. researchgate.net This in situ monitoring is essential for gaining deep mechanistic insight and ensuring process control, particularly for complex, multi-step syntheses.

For the synthesis or derivatization of this compound in a flow system, various analytical techniques can be integrated directly into the reactor setup:

NMR Spectroscopy: Flow NMR allows for the continuous monitoring of reactant consumption and product formation, providing detailed structural information and kinetic data.

IR and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for tracking the concentration of key functional groups in real-time.